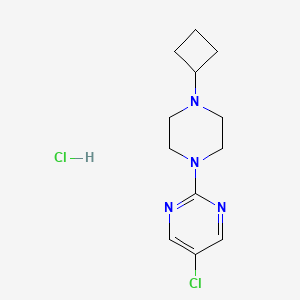
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. The compound is a pyrimidine derivative that has been synthesized and studied extensively for its biochemical and physiological properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves the reaction of 5-chloropyrimidine with 4-cyclobutylpiperazine in the presence of a suitable solvent and base to form the desired product. The product is then isolated and purified by recrystallization or other suitable methods.
Starting Materials
5-chloropyrimidine, 4-cyclobutylpiperazine, Suitable solvent (e.g. DMF, DMSO), Base (e.g. K2CO3, NaOH)
Reaction
Step 1: Dissolve 5-chloropyrimidine (1.0 equiv) and 4-cyclobutylpiperazine (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) at room temperature., Step 2: Add a base (e.g. K2CO3, NaOH) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by recrystallization or other suitable methods., Step 5: Convert the product to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g. ethanol)., Step 6: Isolate and purify the hydrochloride salt by recrystallization or other suitable methods.
作用機序
The mechanism of action of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves the inhibition of various enzymes and receptors, which leads to the modulation of various physiological processes. For example, the inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and improved blood flow. Similarly, the inhibition of 5-HT1A and D2 dopamine receptors leads to the modulation of neurotransmitter levels, which can improve mood and alleviate symptoms of depression and Parkinson's disease.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride are dependent on its mechanism of action. The compound has been found to exhibit potent vasodilatory effects, which can improve blood flow and alleviate symptoms of erectile dysfunction. Additionally, the compound has been found to modulate neurotransmitter levels, which can improve mood and alleviate symptoms of depression and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride in lab experiments is its potent inhibitory activity against various enzymes and receptors. This property makes it a useful tool for studying the physiological processes that are modulated by these enzymes and receptors. However, one limitation of using the compound is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.
将来の方向性
There are several future directions for research on 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride. One area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, could be explored. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of the compound, making it more accessible for research and potential pharmaceutical applications.
科学的研究の応用
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride has been extensively studied for its potential pharmaceutical applications. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), 5-HT1A, and D2 dopamine receptors. These properties make it a potential candidate for the treatment of various diseases, including erectile dysfunction, depression, and Parkinson's disease.
特性
IUPAC Name |
5-chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4.ClH/c13-10-8-14-12(15-9-10)17-6-4-16(5-7-17)11-2-1-3-11;/h8-9,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQUCBWALPKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=C(C=N3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

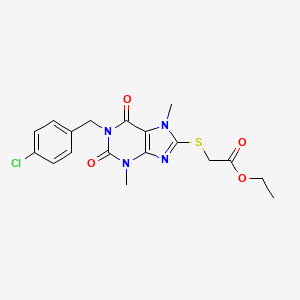
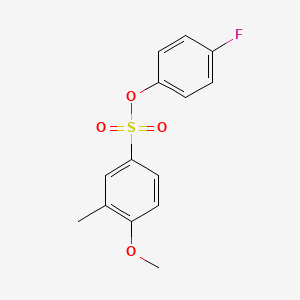
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)
![2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2936966.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2936969.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide](/img/structure/B2936971.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)
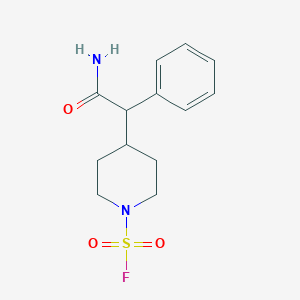
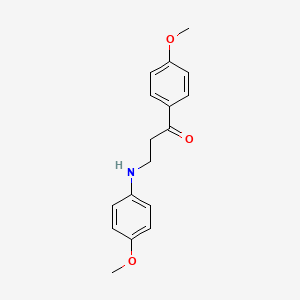
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2936978.png)
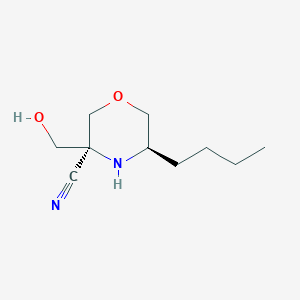
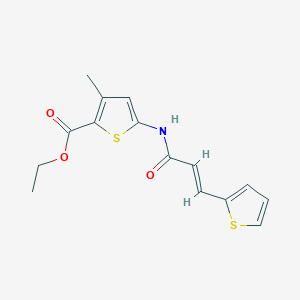
![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)